14:0-16:1-14:0 TG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C47H88O6 |

|---|---|

Poids moléculaire |

754.2 g/mol |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D |

Clé InChI |

JJUUQTPTIFXQFZ-RZCIEKIASA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 14:0-16:1-14:0 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 14:0-16:1-14:0 TG-d5, a deuterated triglyceride essential for accurate and precise quantification of triglycerides in complex biological samples. Its primary application lies in its use as an internal standard in mass spectrometry-based lipidomics, serving as a critical tool for researchers in various fields, including metabolic disease, drug discovery, and nutritional science.

Core Properties and Identification

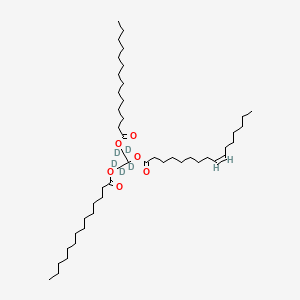

This compound, also known as 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, is a synthetic triglyceride molecule where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[1] This isotopic labeling results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer.[2] Because it is chemically almost identical to the triglycerides being analyzed, it co-elutes during chromatography and experiences similar ionization effects, enabling it to accurately correct for variations in sample preparation and instrument response.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₇H₈₃D₅O₆ | [1] |

| Molecular Weight | 754.23 g/mol | [1][3] |

| Exact Mass | 753.68947425 Da | [4] |

| CAS Number | 944709-23-3 | [1][3] |

| Purity | >99% (TLC) | [1] |

| Form | Liquid (typically in chloroform) | [1] |

| Concentration | 1 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Shipping Condition | Dry ice | [1] |

Synonyms:

-

TG(14:0/16:1/14:0)-d5[4]

-

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol[1]

-

1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol

-

TG d5-(14:0/16:1(9Z)/14:0)

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantification of triglycerides in biological samples via mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] It is also utilized as an internal standard in extraction protocols to differentiate neutral lipids from polar lipids.

General Experimental Workflow for Triglyceride Quantification

The following is a generalized protocol for the quantification of triglycerides in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: A known amount of this compound is added to the biological sample at the beginning of the extraction process.[5] This is a critical step to ensure that the internal standard experiences the same sample processing conditions as the endogenous triglycerides.

-

Lipid Extraction: A common method for lipid extraction is the Bligh-Dyer or Folch method, which uses a biphasic solvent system of chloroform (B151607) and methanol (B129727).[5][6]

-

The sample is homogenized in a mixture of methanol and water.

-

Chloroform is added, and the mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The lower organic phase, containing the lipids, is collected.

-

-

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC-MS system, such as an isopropanol/acetonitrile mixture.[5]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of triglycerides.[5] A gradient elution with a mobile phase system, such as acetonitrile/water and isopropanol/acetonitrile with ammonium (B1175870) formate, is employed to separate the different triglyceride species.[5][7]

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often detecting the ammonium adducts ([M+NH₄]⁺) of the triglycerides.[5][8]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification.[5] This involves selecting the precursor ion of the target triglyceride and its deuterated internal standard and monitoring a specific product ion for each.[8]

-

3. Data Analysis and Quantification:

-

Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of a representative triglyceride and a fixed concentration of the this compound internal standard.[5]

-

Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[2][5]

Contextual Signaling and Metabolic Pathways

While this compound is not biologically active in signaling pathways, it is a crucial tool for studying the pathways where triglycerides are central players. This includes pathways related to lipid metabolism, energy storage, and transport. For instance, it can be used to quantify changes in triglyceride synthesis and breakdown in response to various stimuli or in disease states like hyperlipidemia.[7]

The synthesis of triglycerides, or lipogenesis, is a fundamental metabolic process. It involves the esterification of three fatty acids to a glycerol backbone. This process is influenced by various factors, including diet and hormonal signals. The quantification of specific triglyceride species, facilitated by internal standards like this compound, allows researchers to dissect the intricacies of these metabolic pathways.

References

- 1. lcms.cz [lcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

14:0-16:1-14:0 TG-d5 properties

An In-Depth Technical Guide to 14:0-16:1-14:0 TG-d5

Introduction

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, commonly referred to as this compound, is a deuterated synthetic triglyceride. It consists of a glycerol (B35011) backbone where five hydrogen atoms have been replaced by deuterium, and three fatty acid chains: two myristic acids (14:0) at positions sn-1 and sn-3, and one palmitoleic acid (16:1) at the sn-2 position. This isotopic labeling makes it an invaluable tool in lipidomics and metabolomics research, particularly for applications involving mass spectrometry.

Stable isotope-labeled compounds like this compound are chemically identical to their endogenous counterparts but have a higher mass. This property allows them to be used as internal standards for accurate and precise quantification of non-labeled lipids in complex biological samples.[1][2] Deuteration has gained significant attention in drug development as it can influence the pharmacokinetic and metabolic profiles of molecules.[1][2]

Core Properties and Specifications

The physical and chemical properties of this compound are critical for its application as an analytical standard. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol | [3] |

| Synonyms | 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0) | [3][4] |

| Molecular Formula | C₄₇H₈₃D₅O₆ | [1][3][5] |

| Formula Weight | 754.23 g/mol | [1][3][5] |

| Exact Mass | 753.689 | [3] |

| CAS Number | 944709-23-3 | [1][3][5] |

| Purity | >99% (TLC) | [5] |

| Physical Form | Liquid, typically supplied in chloroform (B151607) (e.g., at 1 mg/mL) | [3][5] |

| Storage Temperature | -20°C | [3][5] |

| Stability | 1 Year | [3] |

| Percent Composition | C 74.85%, H 12.43%, O 12.73% | [3] |

| Hygroscopic | Yes | [3] |

| Light Sensitive | No | [3] |

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of triglycerides and other neutral lipids in various biological matrices.[5] Its use is prevalent in:

-

Lipidomics and Metabolomics: It is added to samples at a known concentration at the beginning of the lipid extraction process to correct for sample loss during preparation and for variations in instrument response (e.g., ionization efficiency in mass spectrometry).[6][7][8]

-

Mass Spectrometry (MS): Specifically used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying endogenous triglycerides.[1][2][5] The known concentration of the deuterated standard allows for the calculation of the absolute concentration of the corresponding non-deuterated analyte.

-

Drug Development: Employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations.[1][2][9]

-

Biomarker Discovery: Used in studies to identify and quantify lipid biomarkers in diseases such as Amyotrophic Lateral Sclerosis (ALS) and hyperlipidemia, or to understand the effects of toxicant exposure.[6][8][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are examples of experimental protocols where this standard is utilized.

Protocol 1: Lipid Extraction from Cerebrospinal Fluid (CSF) for Lipidomics

This protocol describes the use of 14:0-16:1-14:0 D5 TG as an internal standard for analyzing the lipid profile of CSF samples.[6]

-

Sample Preparation: Thaw frozen CSF samples and centrifuge at 3000 x g for 5 minutes.

-

Internal Standard Addition: In a clean tube, mix 100 µL of CSF with 170 µL of 155 µM ammonium (B1175870) bicarbonate. Add 10 µL of an internal standard solution containing 14:0-16:1-14:0 D5 TG and other lipid standards, each at a concentration of 10 µg/mL in methanol (B129727).

-

Lipid Extraction: Perform a two-step extraction. First, add 1 mL of a chloroform-methanol mixture (10:1, v/v), vortex, and collect the organic phase. Second, add 1 mL of a chloroform-methanol mixture (2:1, v/v) to the remaining aqueous phase, vortex, and again collect the organic phase.

-

Sample Concentration: Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 250 µL of a solution of acetonitrile (B52724)/isopropanol/water (65:35:5, v/v/v).

-

LC-MS Analysis: Inject 10 µL of the reconstituted sample for high-resolution mass spectrometry analysis.

Protocol 2: Metabolomics Analysis of Plasma Samples

This protocol outlines a high-throughput method for preparing plasma samples for metabolomics, incorporating 14:0-16:1-14:0 d5 TG.[7]

-

Sample Aliquoting: Using a liquid handling system, transfer 16 µL of plasma sample into a 96-well plate.

-

Extraction Solution Preparation: Prepare an extraction solution of acetonitrile and methanol (65:35, v/v) containing 0.5% formic acid and a suite of internal standards, including 14:0-16:1-14:0 d5 TG.

-

Extraction: Add 200 µL of the extraction solution to each plasma sample.

-

Mixing and Centrifugation: Shake the plate at 550 rpm for 10 minutes at 4°C, followed by centrifugation at 6000 x g for 10 minutes at 4°C to pellet proteins.

-

Supernatant Transfer: Transfer the supernatant to a new plate for further dilution or direct injection for LC-MS analysis.

Visualization of Workflows and Principles

Diagrams created using Graphviz illustrate key processes involving this compound.

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

Caption: Principle of quantification by mass spectrometry using a deuterated internal standard.

Conclusion

This compound is a high-purity, deuterated triglyceride essential for modern analytical chemistry. Its role as an internal standard enables researchers and drug development professionals to achieve reliable and reproducible quantification of triglycerides in complex biological systems. The detailed protocols and principles outlined in this guide provide a framework for its effective implementation in lipidomics and metabolomics studies, ultimately contributing to advancements in biomarker discovery and therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5) | C47H88O6 | CID 5283477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14:0-16:1-14:0 D5 TG chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. biorxiv.org [biorxiv.org]

- 8. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. escholarship.org [escholarship.org]

14:0-16:1-14:0 TG-d5 CAS number

An In-depth Technical Guide on 14:0-16:1-14:0 TG-d5 (CAS: 944709-23-3) for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the deuterated triglyceride this compound, a critical internal standard for quantitative lipidomics. In mass spectrometry-based analysis, stable isotope-labeled internal standards are indispensable for accurate and precise quantification of endogenous lipids by correcting for variability in sample preparation and instrument response.[1] This document details the physicochemical properties, experimental applications, and relevant protocols for this compound, intended for researchers, scientists, and professionals in the field of drug development and lipid analysis.

Physicochemical Properties

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, systematically named [1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate, is a triglyceride containing two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[2] This stable isotope labeling makes it an ideal internal standard for the quantification of triglycerides in biological samples.

| Property | Value | Reference |

| CAS Number | 944709-23-3 | [3] |

| Molecular Formula | C47H83D5O6 | [3] |

| Molecular Weight | 754.2 g/mol | [2] |

| Exact Mass | 753.68947425 Da | [2] |

| Synonyms | 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, TG(14:0/16:1/14:0) (d5) | [2] |

Applications in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based lipidomics for the quantitative analysis of triacylglycerides. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing for variations in the analytical process.[1]

This internal standard has been successfully employed in various research applications, including:

-

Clinical Research: In a study on Amyotrophic Lateral Sclerosis (ALS), this compound was a component of an internal standard mixture for the lipidomic profiling of cerebrospinal fluid (CSF).[4]

-

Metabolic Studies: It has been used in the investigation of altered lipid metabolism in the adipose tissues of genetically modified mice.[5]

-

Neuroscience: A study on Alzheimer's disease utilized a d5-triglyceride internal standard mixture containing this compound for the characterization of lipids in brain-derived extracellular vesicles.[6]

Experimental Protocols

The use of this compound as an internal standard is a critical step in the lipidomics workflow, which typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction from Biological Fluids (e.g., Cerebrospinal Fluid)

This protocol is adapted from a study on the lipidomic profiling of cerebrospinal fluid.[4]

-

Sample Preparation: Thaw 100 µL of CSF sample on ice.

-

Internal Standard Spiking: Add 10 µL of an internal standard solution containing this compound at a known concentration (e.g., 10 µg/mL in methanol).

-

Lipid Extraction:

-

Add 170 µL of 155 µM ammonium (B1175870) bicarbonate.

-

Perform a two-step extraction with 1 mL of chloroform:methanol mixtures (first 10:1 v/v, then 2:1 v/v).

-

Vortex thoroughly after each addition.

-

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

-

Collection and Drying: Collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 250 µL of acetonitrile/isopropanol/water (65:35:5 v/v/v) for LC-MS analysis.

Lipid Extraction from Tissues (e.g., Adipose Tissue)

This protocol is a modification of the Folch method and has been used for lipid extraction from adipose tissue.[5][7]

-

Homogenization: Homogenize a known weight of tissue in a suitable solvent.

-

Internal Standard Spiking: Add a known amount of this compound internal standard.

-

Lipid Extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol.

-

Agitate for 20 minutes at room temperature.

-

-

Phase Separation:

-

Add 0.9% NaCl solution to induce phase separation.

-

Vortex and centrifuge at 2,000 x g for 10 minutes.

-

-

Collection and Drying: Collect the lower organic phase and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical platform (e.g., isopropanol/methanol/chloroform 4:2:1 v/v).[5]

Data Analysis Workflow

The quantitative analysis of triglycerides using this compound involves the comparison of the peak area of the endogenous triglyceride to the peak area of the deuterated internal standard.

Caption: A generalized workflow for quantitative lipidomics data analysis.

Signaling Pathways

As a deuterated internal standard, this compound does not directly participate in cellular signaling pathways. However, it is a crucial tool for studying the roles of triglycerides in these pathways. Triglycerides are central to energy metabolism and are implicated in various signaling cascades related to metabolic diseases. The accurate quantification of specific triglyceride species, enabled by internal standards like this compound, is essential for understanding these complex biological processes.

Caption: Simplified overview of triglyceride metabolism.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of triglycerides in complex biological matrices. Its use in mass spectrometry-based lipidomics enables researchers to obtain reliable data for advancing our understanding of the roles of lipids in health and disease, and for the development of novel therapeutics and diagnostics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important analytical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5) | C47H88O6 | CID 5283477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. d-nb.info [d-nb.info]

- 5. journals.plos.org [journals.plos.org]

- 6. vuir.vu.edu.au [vuir.vu.edu.au]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the stable isotope-labeled triglyceride, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol. This molecule is a valuable internal standard for mass spectrometry-based quantitative lipidomics, enabling precise measurement of specific triacylglycerols in complex biological samples. This document outlines a plausible multi-step chemoenzymatic synthesis strategy, detailing the necessary reagents, experimental protocols, and purification methods.

Overview of the Synthetic Strategy

The synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol can be achieved through a convergent strategy involving three key stages:

-

Preparation of Acyl Chlorides: Synthesis of tetradecanoyl chloride and 9Z-hexadecenoyl chloride from their corresponding fatty acids.

-

Regioselective Acylation of Deuterated Glycerol (B35011): Enzymatic or chemical acylation of the commercially available glycerol-1,1,2,3,3-d5 (B137938) at the sn-1 and sn-3 positions with tetradecanoyl chloride to yield 1,3(d5)-ditetradecanoyl-glycerol.

-

Final Acylation and Purification: Acylation of the sn-2 position of the diglyceride intermediate with 9Z-hexadecenoyl chloride, followed by purification of the final triglyceride product.

A general workflow for the synthesis is depicted below:

Experimental Protocols

Synthesis of Acyl Chlorides

The synthesis of tetradecanoyl chloride and 9Z-hexadecenoyl chloride can be achieved by reacting the corresponding fatty acids with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Protocol for Tetradecanoyl Chloride Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetradecanoic acid (myristic acid).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2 equivalents).

-

Heat the reaction mixture to reflux (approximately 75-80°C) for 2-3 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude tetradecanoyl chloride can be used in the next step without further purification.

Protocol for 9Z-Hexadecenoyl Chloride Synthesis:

-

In a flask under an inert atmosphere, dissolve 9Z-hexadecenoic acid (palmitoleic acid) in an anhydrous solvent such as dichloromethane (B109758).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (e.g., 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 9Z-hexadecenoyl chloride.

Enzymatic Synthesis of 1,3(d5)-ditetradecanoyl-glycerol

This step utilizes a sn-1,3 specific lipase (B570770) to regioselectively acylate the primary hydroxyl groups of glycerol-d5.

Protocol:

-

In a suitable reaction vessel, dissolve glycerol-1,1,2,3,3-d5 and tetradecanoic acid in a molar ratio of 1:2.5 in tert-butanol.[1]

-

Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM (Rhizomucor miehei) or Lipozyme TL IM (Thermomyces lanuginosus), at a concentration of approximately 5-10% (w/w) of the total substrates.

-

Conduct the reaction at a controlled temperature, typically between 40-60°C, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the desired conversion to the 1,3-diglyceride is achieved, filter off the immobilized enzyme.

-

Remove the solvent under reduced pressure to yield the crude 1,3(d5)-ditetradecanoyl-glycerol.

Acylation of 1,3(d5)-ditetradecanoyl-glycerol and Purification

The final step involves the acylation of the secondary hydroxyl group of the diglyceride intermediate.

Protocol:

-

Dissolve the crude 1,3(d5)-ditetradecanoyl-glycerol in an anhydrous solvent like dichloromethane in the presence of a base such as pyridine (B92270) or triethylamine.

-

Cool the solution to 0°C.

-

Slowly add the previously prepared 9Z-hexadecenoyl chloride (approximately 1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude triglyceride product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

Quantitative Data

The following tables summarize expected yields and key reaction parameters based on analogous syntheses of structured triglycerides. Actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for Acyl Chloride Synthesis

| Parameter | Tetradecanoyl Chloride | 9Z-Hexadecenoyl Chloride |

| Fatty Acid | Tetradecanoic Acid | 9Z-Hexadecenoic Acid |

| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride |

| Catalyst | - | DMF (catalytic) |

| Solvent | Neat | Dichloromethane |

| Temperature | 75-80°C | 0°C to Room Temp. |

| Reaction Time | 2-3 hours | 1-2 hours |

| Expected Yield | >95% | >95% |

Table 2: Parameters for the Synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

| Step | Parameter | Value/Condition |

| Diglyceride Synthesis | Enzyme | Lipozyme RM IM or TL IM |

| Substrates | Glycerol-d5, Tetradecanoic Acid | |

| Molar Ratio (Acid:Glycerol) | 2.5:1[1] | |

| Solvent | tert-Butanol[1] | |

| Temperature | 40-60°C | |

| Reaction Time | 8-24 hours | |

| Expected Yield of 1,3-DAG | 40-60% | |

| Triglyceride Synthesis | Acylating Agent | 9Z-Hexadecenoyl Chloride |

| Base | Pyridine or Triethylamine | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to Room Temp. | |

| Reaction Time | 2-4 hours | |

| Overall Expected Yield | 20-40% (from glycerol-d5) |

Characterization Data

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

| Analysis | Expected Result |

| Molecular Formula | C₄₇H₈₃D₅O₆ |

| Molecular Weight | 754.2 g/mol |

| Mass Spectrometry (ESI-MS) | Expected [M+NH₄]⁺ at m/z 771.72 and [M+Na]⁺ at m/z 776.69. Fragmentation should confirm the presence of d5-glycerol backbone and the respective fatty acyl chains. |

| ¹H NMR (CDCl₃) | Signals corresponding to the fatty acyl chains and a characteristic signal for the CH proton at the sn-2 position of the glycerol backbone. The signals for the protons at the sn-1 and sn-3 positions of the glycerol backbone will be absent due to deuteration. |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbons of the ester groups and the carbons of the fatty acyl chains and the glycerol backbone. |

| Purity (HPLC/GC) | >98% |

Application Workflow

The primary application of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol is as an internal standard in quantitative lipidomics studies. The workflow for its use is outlined below.

Conclusion

The synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol is a multi-step process that can be efficiently achieved through a combination of chemical and enzymatic methods. The use of a commercially available deuterated glycerol starting material simplifies the synthesis significantly. Careful control of reaction conditions and purification procedures are essential to obtain the high-purity product required for its application as an internal standard in quantitative mass spectrometry. This guide provides a robust framework for researchers to synthesize this valuable tool for lipidomics research.

References

The Gold Standard: A Technical Guide to Deuterated Triglyceride Standards in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale investigation of lipids in biological systems, has become an indispensable discipline for understanding cellular physiology and pathology. Triglycerides (TGs), as the primary molecules for energy storage and key players in metabolic signaling, are central to this field.[1] Dysregulation of triglyceride metabolism is a hallmark of numerous diseases, including cardiovascular disease, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Consequently, the accurate and precise quantification of specific TG molecular species is critical for biomarker discovery, diagnostics, and the development of novel therapeutics.

However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows—from sample collection and extraction to mass spectrometric analysis—present significant challenges to achieving reliable quantitative data.[3] To overcome these hurdles, the use of stable isotope-labeled internal standards has become the cornerstone of robust quantitative lipidomics.[3] This technical guide provides an in-depth overview of deuterated triglyceride standards, detailing their application, experimental methodologies, and the superior analytical performance they enable.

The Core Principle: Stable Isotope Dilution Mass Spectrometry

The use of deuterated triglyceride standards is rooted in the principle of stable isotope dilution mass spectrometry (SID-MS).[3] A known quantity of a deuterated TG standard, which is chemically identical to the endogenous (natural) analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium, is added to a biological sample at the earliest point in the workflow.[3]

Because the deuterated standard and the endogenous analyte have virtually identical physicochemical properties, they behave similarly during every subsequent step, including extraction, chromatographic separation, and ionization.[3] This co-analysis allows the deuterated standard to serve as a perfect proxy, correcting for two major sources of analytical variability:

-

Sample Loss: It is inevitable that some sample will be lost during the multi-step extraction and preparation process. Since the deuterated standard is added at the beginning, it is lost in the same proportion as the endogenous analyte, allowing for accurate correction of the final calculated concentration.[3]

-

Matrix Effects: The complex mixture of molecules in a biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. As the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable normalization of the signal.[3]

The mass spectrometer easily distinguishes between the light (endogenous) and heavy (deuterated) versions of the triglyceride based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the endogenous TG to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Common Deuterated Triglyceride Standards & Performance

A variety of deuterated triglyceride standards are available, either as individual compounds or as part of comprehensive mixtures designed to cover multiple lipid classes. These standards are synthesized to have high isotopic purity to ensure analytical accuracy. Commercially available kits, such as the SPLASH™ LIPIDOMIX® Mass Spec Standard, include deuterated triglycerides like 15:0-18:1(d7)-15:0 TG, formulated at concentrations relevant to human plasma.[4][5]

The use of these standards yields exceptional analytical performance, as demonstrated by key validation metrics. While performance can vary based on the specific analyte, matrix, and instrumentation, SID-MS methods for triglycerides are characterized by excellent linearity, precision, and accuracy.

| Validation Parameter | Typical Performance with Deuterated TG Standards | Significance |

| Linearity (R²) | > 0.99 | Indicates a direct and proportional response across a wide range of concentrations, essential for accurate quantification. A study demonstrated linearity over four orders of magnitude for a standard TG spiked into serum (r²=0.999).[6] |

| Precision (%RSD) | Intra-day CV: < 15% Inter-day CV: < 25% | Demonstrates the reproducibility of the measurement. Methods using isotope dilution have shown exceptionally high precision, with Coefficients of Variation (CV) for triglycerides often well below 15%.[7] A reference method using [13C3]tripalmitin reported a CV of <1%.[8] |

| Accuracy (% Recovery) | Typically 80-120% | Reflects how close the measured value is to the true value. The near-identical behavior of deuterated standards to their endogenous counterparts ensures high accuracy by effectively correcting for sample loss and matrix effects.[9] |

Table 1: Summary of typical quantitative performance metrics for lipidomics assays utilizing deuterated triglyceride internal standards. Data compiled from multiple analytical validation studies.[6][7][8][9]

Experimental Protocols and Workflow

A robust lipidomics workflow is critical for obtaining high-quality data. The process begins with proper sample handling and the crucial step of spiking the sample with the deuterated internal standard before any extraction procedures.

Detailed Protocol 1: Methyl-tert-butyl ether (MTBE) Lipid Extraction

The MTBE method is favored for its use of less toxic solvents and a protocol where the lipid-containing organic phase is the upper layer, simplifying collection.[10]

Materials:

-

Sample (e.g., 20 µL plasma)

-

Deuterated triglyceride internal standard solution

-

Methanol (LC-MS grade), ice-cold

-

MTBE (LC-MS grade), ice-cold

-

Water (LC-MS grade)

-

Microcentrifuge tubes, vortexer, centrifuge (4°C), solvent evaporator

Procedure:

-

Sample Aliquoting: Aliquot 20 µL of plasma into a 1.5 mL microcentrifuge tube on ice.

-

Internal Standard Spiking: Add a known amount of the deuterated triglyceride internal standard mixture to the plasma.

-

Solvent Addition: Add 225 µL of ice-cold methanol. Vortex briefly. Add 750 µL of ice-cold MTBE.

-

Extraction: Vortex vigorously for 10-20 seconds and then incubate on a shaker for 1 hour at 4°C to ensure protein precipitation and lipid extraction.

-

Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: a top organic layer (containing lipids), a bottom aqueous layer, and a protein pellet at the interface.[11]

-

Collection: Carefully collect the upper organic phase and transfer it to a new clean tube, avoiding the protein pellet.

-

Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of Acetonitrile/Isopropanol 65:30).[12]

Detailed Protocol 2: Folch Lipid Extraction

The Folch method is a classic and robust "gold standard" procedure for total lipid extraction.[13]

Materials:

-

Sample (e.g., 50 µL plasma)

-

Deuterated triglyceride internal standard solution

-

Chloroform (B151607) (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Glass centrifuge tubes with PTFE-lined caps, vortexer, centrifuge (4°C), solvent evaporator

Procedure:

-

Internal Standard Spiking: To a glass tube, add 50 µL of plasma and a known amount of the deuterated triglyceride internal standard.

-

Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to create a single-phase system and precipitate proteins.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Collection: Two phases will form: an upper aqueous layer and a lower organic (chloroform) layer containing the lipids. Carefully aspirate and discard the upper layer. Using a glass pipette, transfer the lower organic phase to a new clean tube.

-

Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Application in Research: Triglyceride Metabolism and Signaling

Accurate TG quantification is vital for studying metabolic pathways. Triglycerides are synthesized (lipogenesis) from fatty acids and glycerol-3-phosphate, primarily in the liver and adipose tissue.[1] This process is stimulated by insulin. Conversely, during periods of fasting or energy demand, hormones like glucagon (B607659) trigger the breakdown of TGs (lipolysis) into free fatty acids and glycerol, which are released for energy.[1]

By using deuterated standards to accurately measure changes in specific TG species, researchers can precisely map the flux through these pathways in response to drug treatments, genetic modifications, or disease progression.

Conclusion

In the demanding field of lipidomics, the quality of quantitative data is paramount. Deuterated triglyceride standards, when integrated into a validated analytical workflow, provide the highest level of accuracy and precision. Their ability to perfectly mimic the behavior of endogenous analytes allows for comprehensive correction of analytical variability, from extraction efficiency to matrix-induced ion suppression. For researchers in basic science and drug development, leveraging these gold-standard reagents is not just a matter of best practice—it is essential for generating the robust, reproducible data required to make meaningful biological discoveries and advance new therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15:0-18:1-d7-15:0 TG 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 6. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple and reproducible method for quantification of human tear lipids with ultrahigh-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of gas chromatography/isotope ratio-mass spectrometry to study triglyceride metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This technical guide delves into the fundamental role of internal standards in mass spectrometry, providing a comprehensive overview of their function, types, and practical implementation.

The Core Function: Correcting for Inevitable Variability

Quantitative analysis by mass spectrometry relies on the principle that the instrument's response is proportional to the concentration of the analyte of interest. However, this relationship can be influenced by numerous factors throughout the analytical workflow. An internal standard (IS) is a compound of known concentration that is added to every sample, including calibrators and quality control samples, at the beginning of the analytical process.[1] Its primary purpose is to normalize the analyte's response, thereby correcting for variations that can occur from sample to sample.[2]

By adding a constant amount of an internal standard, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if both the analyte and the internal standard are equally affected by the sources of variability.

Key sources of variability corrected by internal standards include:

-

Sample Preparation: Losses can occur during various steps such as dilution, extraction, evaporation, and reconstitution.[3] The internal standard, when added early in the process, experiences similar losses, thus correcting for this variability.[4]

-

Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system can lead to proportional changes in the analyte signal. The use of an internal standard effectively cancels out these variations.

-

Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time due to factors like changes in the ion source conditions. As both the analyte and the internal standard are affected similarly, the ratio of their signals remains consistent.

-

Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard will experience the same degree of matrix effects as the analyte, allowing for accurate correction.[3][5]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" for quantitative mass spectrometry.[1] These are synthetic versions of the analyte in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[6]

Because they are chemically identical to the analyte, SIL internal standards co-elute chromatographically and exhibit nearly identical extraction recovery and ionization efficiency.[6] This close similarity allows for the most effective correction of variability, particularly matrix effects.[5][6] However, it is important to note that deuterium-labeled standards can sometimes exhibit slightly different retention times or recoveries compared to the unlabeled analyte.[7]

Structural Analog Internal Standards

A structural analog is a compound that has a chemical structure similar to the analyte but is not isotopically labeled. These are often used when a SIL internal standard is not commercially available or is prohibitively expensive. While they can compensate for some variability in sample preparation and instrument drift, they may not perfectly mimic the analyte's behavior, especially concerning ionization efficiency and matrix effects.[7][8]

Data Presentation: Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following tables summarize quantitative data from various studies, comparing the performance of stable isotope-labeled internal standards to structural analogs.

Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F

| Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Significance of Variance (p-value) | 0.02 (Significantly Lower) | |

| Data sourced from a study on the quantification of Kahalalide F, demonstrating improved precision and accuracy with the use of a SIL internal standard.[7] |

Table 2: Method Validation Data for the Immunosuppressant Everolimus

| Parameter | Structural Analog IS (32-desmethoxyrapamycin) | Stable Isotope-Labeled IS (everolimus-d4) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |

| Total Coefficient of Variation (CV) (%) | 4.3 - 7.2 | 4.3 - 7.2 |

| Slope (vs. Reference Method) | 0.83 | 0.95 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

| This table presents a comparison of key performance characteristics for the quantification of everolimus, showing that while both internal standards were acceptable, the SIL-IS offered a more favorable comparison to a reference method. |

Table 3: Accuracy and Precision for Angiotensin IV Quantification

| Parameter | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Repeatability of Injection (RSD %) | High | Improved | Significantly Improved |

| Method Precision (RSD %) | Poor | Improved | Significantly Improved |

| Method Accuracy (% Bias) | High | Improved | Significantly Improved |

| A study on the quantification of angiotensin IV in rat brain dialysates highlighted that only the SIL-IS could significantly improve the repeatability, precision, and accuracy of the method.[8] |

Experimental Protocols: A Generalized Workflow for Quantitative LC-MS/MS Analysis

The successful implementation of an internal standard in a quantitative LC-MS/MS assay involves a systematic approach, from sample preparation to data analysis. Below is a generalized experimental protocol that can be adapted for various applications.

Preparation of Standards and Solutions

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution of the internal standard at a fixed concentration.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking the appropriate biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of known concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Two common techniques are protein precipitation and solid-phase extraction.

This is a simple and rapid method suitable for many applications.

-

Aliquoting: Aliquot a specific volume of the sample, calibration standards, and QCs into individual tubes.

-

Internal Standard Spiking: Add a precise volume of the internal standard working solution to each tube.

-

Vortexing: Vortex each tube briefly to ensure thorough mixing.

-

Protein Precipitation: Add a specific volume of a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a specific volume of the mobile phase.

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.

-

Aliquoting and Spiking: As with PPT, aliquot the samples and spike with the internal standard.

-

Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.

-

Elution: Elute the analyte and internal standard from the cartridge with a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis

-

Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column). Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and QC.

-

Response Ratio Calculation: Calculate the response ratio for each injection by dividing the analyte peak area by the internal standard peak area.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value of >0.99 is generally considered acceptable.

-

Quantification of Unknowns: Use the calibration curve to determine the concentration of the analyte in the unknown samples and QCs based on their calculated response ratios.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Figure 1: Logical flow of quantification without an internal standard.

Figure 2: Logical flow of quantification with an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. scispace.com [scispace.com]

- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol (14:0-16:1-14:0 TG-d5)

This technical guide provides an in-depth overview of 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol (14:0-16:1-14:0 TG-d5), a deuterated triglyceride of high utility in lipidomics research. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support its application.

Core Compound Information

This compound is a synthetic, stable isotope-labeled triglyceride used primarily as an internal standard in mass spectrometry-based lipidomics.[1] Its deuterated glycerol (B35011) backbone allows for precise quantification of triglycerides in complex biological samples.[2]

Suppliers:

This lipid is available from several specialized chemical suppliers. Notable vendors include:

-

Avanti Polar Lipids (distributed via Merck/Sigma-Aldrich)[3]

-

Shanghai Nianxing Industrial Co., Ltd.[5]

Physicochemical and Product Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| Chemical Name | 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol | [3] |

| Synonyms | 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0) | [3] |

| CAS Number | 944709-23-3 | [3][6] |

| Molecular Formula | C₄₇H₈₃D₅O₆ | [3][6] |

| Property | Value | Source |

| Formula Weight | 754.229 g/mol | [3][7] |

| Exact Mass | 753.689 Da | [3][7] |

| Purity | >99% (TLC) | [6] |

| Form | Liquid (typically supplied in chloroform) | [6] |

| Concentration | 1 mg/mL | [6] |

| Storage Temperature | -20°C | [3][6] |

| Stability | 1 Year | [3] |

Mass Spectrometry Data

Below are details from Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

| Parameter | Value | Source |

| Precursor Type | [M+Na]⁺ | [7] |

| Precursor m/z | 771.7247 | [7] |

| Instrument | Agilent 6530 Q-TOF | [7] |

| Ionization | Electrospray Ionization (ESI), positive mode | [7] |

| Collision Energy | 25 V | [7] |

| Parameter | Value | Source |

| Precursor Type | [M+NH₄]⁺ | [7] |

| Precursor m/z | 771.721546315493 | [7] |

| Instrument | Thermo Q-Exactive Plus | [7] |

| Ionization | LC-ESI-QFT, positive mode | [7] |

| Collision Energy | 20.0 eV | [7] |

Experimental Protocols

This compound is a critical internal standard for the accurate quantification of triglycerides in biological matrices. The following protocol is based on its application in a lipidomics study of cerebrospinal fluid (CSF).[8]

Lipid Extraction from CSF for Mass Spectrometry Analysis

Objective: To extract lipids from cerebrospinal fluid for analysis by high-resolution mass spectrometry, using 14:0-16:1-14:0 D5 TG as an internal standard.[8]

Materials:

-

Cerebrospinal fluid (CSF) samples

-

Chloroform

-

Methanol

-

Ammonium (B1175870) bicarbonate (155 µM)

-

Internal standard solution: 10 µg/mL of 14:0-16:1-14:0 D5 TG and other relevant standards in methanol.[8]

-

Acetonitrile/Isopropanol/Water (65/35/5, v/v/v)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw CSF samples and centrifuge at 3000 x g for 5 minutes.[8]

-

In a clean tube, mix 100 µL of CSF with 170 µL of 155 µM ammonium bicarbonate.[8]

-

Add 10 µL of the internal standard solution (containing 14:0-16:1-14:0 D5 TG at 10 µg/mL) to the CSF mixture.[8]

-

Perform a two-step lipid extraction:

-

Add 1 mL of chloroform-methanol (10:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.[8]

-

Collect the lower organic phase.

-

Add 1 mL of chloroform-methanol (2:1, v/v) to the remaining aqueous phase, vortex, and centrifuge.[8]

-

Collect and combine the organic phase with the first extract.

-

-

Evaporate the pooled organic phase to dryness under a stream of nitrogen.[8]

-

Reconstitute the dried lipid extract in 250 µL of acetonitrile/isopropanol/water (65/35/5).[8]

-

Inject 10 µL of the reconstituted sample for mass spectrometry analysis.[8]

Visualizations

The following diagrams illustrate the structure, a generalized synthesis pathway, and the experimental workflow for the use of this compound.

Caption: Structure of this compound.

Caption: Generalized synthesis of this compound.

Caption: Use of this compound in a lipidomics workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 14:0 DAP Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5) | C47H88O6 | CID 5283477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Commercial Availability and Application of Deuterated Triglycerides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of deuterated triglycerides and their applications in metabolic research and drug development. This document details available deuterated lipids, outlines experimental protocols for their use, and explores the key signaling pathways that can be investigated using these powerful research tools.

Commercial Availability of Deuterated Triglycerides and Precursors

The commercial landscape for deuterated triglycerides offers a range of options, from readily available deuterated fatty acids and glycerol (B35011) to custom synthesis services for specific triglyceride structures. Key suppliers in this space provide essential building blocks for researchers to either synthesize their own labeled triglycerides or to purchase them directly.

Table 1: Commercially Available Deuterated Triglycerides and their Precursors

| Product Name | Deuteration Pattern | Supplier(s) | Catalog Number (Example) |

| Tripalmitin (trispalmitoyl-D₉₃, 98%) | Perdeuterated Palmitate | Cambridge Isotope Laboratories, Inc. | DLM-220 |

| Trioctanoin (1,1,1-¹³C₃, 99%) | Carbon-13 labeled | Cambridge Isotope Laboratories, Inc. | CLM-4453 |

| Triolein (1,1,1-¹³C₃, 99%) | Carbon-13 labeled | Cambridge Isotope Laboratories, Inc. | CLM-4298 |

| Lauric Acid-d23 | Perdeuterated | Cayman Chemical | 28080 |

| Myristic Acid-d27 | Perdeuterated | Cayman Chemical | 9003317 |

| Palmitic Acid-d31 | Perdeuterated | Cayman Chemical, Avanti Polar Lipids | 16497 |

| Stearic Acid-d35 | Perdeuterated | Cayman Chemical | 16498 |

| Oleic Acid-d17 | Specifically Labeled | Avanti Polar Lipids | 700041P |

| Arachidonic Acid-d8 | Specifically Labeled | Cambridge Isotope Laboratories, Inc. | DLM-259 |

| Glycerol-d8 | Perdeuterated | Sigma-Aldrich (Merck) | 176161 |

Table 2: Key Suppliers of Deuterated Lipids and Custom Synthesis Services

| Supplier | Product Offerings | Custom Synthesis | Website |

| Cambridge Isotope Laboratories, Inc. | Wide range of deuterated fatty acids, some triglycerides, and other stable isotope-labeled compounds.[1] | Yes | --INVALID-LINK-- |

| Avanti Polar Lipids | Extensive catalog of deuterated fatty acids and complex lipids, including phospholipids.[2] | Yes | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | A variety of deuterated lipids and related research chemicals.[3] | Yes | --INVALID-LINK-- |

| Cayman Chemical | Offers a selection of deuterated fatty acids and other lipid standards. | Yes | --INVALID-LINK-- |

| Zeochem | Specializes in deuterated compounds and offers custom synthesis for pharmaceutical and research applications.[4] | Yes | --INVALID-LINK-- |

| BOC Sciences | Provides custom synthesis of triglycerides with defined fatty acid compositions and isotopic labeling.[5] | Yes | --INVALID-LINK-- |

| ResolveMass Laboratories Inc. | Specializes in custom synthesis of deuterated chemicals for various research applications. | Yes | --INVALID-LINK-- |

Experimental Protocols

Deuterated triglycerides are invaluable tools for tracing metabolic pathways. Below are detailed methodologies for key experiments.

Measurement of De Novo Lipogenesis (DNL) using Deuterated Water (D₂O)

This protocol is a widely used method to quantify the rate of new fatty acid synthesis.

Objective: To measure the fractional synthetic rate (FSR) of triglycerides by monitoring the incorporation of deuterium (B1214612) from body water into newly synthesized fatty acids.

Materials:

-

Deuterated water (D₂O, 99.8 atom % excess)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reagents for lipid extraction (e.g., Folch method: chloroform/methanol) and derivatization (e.g., BF₃-methanol or pentafluorobenzyl bromide)

-

Internal standards (e.g., deuterated fatty acids not expected to be synthesized)

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight.

-

D₂O Administration: A priming dose of D₂O is administered orally (e.g., 0.7 g D₂O per kg of estimated body water) to rapidly enrich the body water pool.[6] This is followed by maintenance doses provided in drinking water to maintain a stable plasma D₂O enrichment.[6]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 4 hours) over the study period (e.g., 48 hours).[6]

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Lipid Extraction: Total lipids are extracted from plasma using a standard method like the Folch extraction.

-

Triglyceride Isolation: Triglycerides are isolated from the total lipid extract, typically by thin-layer chromatography (TLC).[6]

-

Fatty Acid Methyl Ester (FAME) Preparation: The fatty acid components of the isolated triglycerides are converted to their more volatile methyl esters (FAMEs) by derivatization.

-

GC-MS Analysis: The isotopic enrichment of specific fatty acids (e.g., palmitate) is determined by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor the M+1 and M+2 ions, which represent the incorporation of deuterium.

-

Data Analysis: The fractional synthetic rate (FSR) of the triglyceride is calculated using the following formula:

FSR (%/day) = (Enrichment of product / Enrichment of precursor) x 100 / time (days)

Where the enrichment of the product is the measured deuterium enrichment in the specific fatty acid, and the enrichment of the precursor is the deuterium enrichment of body water (measured from plasma or saliva).[7]

Table 3: Quantitative Data from a Representative De Novo Lipogenesis Study

| Parameter | Value | Reference |

| D₂O Priming Dose | 0.7 g/kg body water | [6] |

| Plasma D₂O Enrichment (plateau) | Maintained with D₂O in drinking water | [6] |

| Triglyceride FSR (24h, linear model) | 0.0702 ± 0.0048 day⁻¹ | [7] |

| Triglyceride FSR (24h, exponential model) | 0.0728 ± 0.0051 day⁻¹ | [7] |

General Workflow for Fatty Acid Analysis using Deuterated Internal Standards

This workflow outlines the key steps for accurate quantification of fatty acids in biological samples.

References

- 1. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 2. Fractional synthetic rate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Akt stimulates hepatic SREBP1c and lipogenesis through parallel mTORC1-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 14:0-16:1-14:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a certificate of analysis for the deuterated triglyceride 14:0-16:1-14:0 TG-d5. This internal standard is crucial for accurate quantification of triglycerides in various matrices by mass spectrometry.

Product Information and Quantitative Data

The following table summarizes the key quantitative data for this compound, presented in a format commonly found in a certificate of analysis.

| Parameter | Specification | Method |

| Product Name | This compound | - |

| Synonyms | 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0)[1][2] | - |

| Chemical Formula | C₄₇H₈₃D₅O₆[1][2] | Elemental Analysis |

| Molecular Weight | 754.23 g/mol [1][2] | Mass Spectrometry |

| CAS Number | 944709-23-3[1][2] | - |

| Physical Form | Liquid or solution in chloroform[1][2] | Visual Inspection |

| Purity | >99%[1] | Thin Layer Chromatography (TLC) |

| Isotopic Purity | ≥98% Deuterium (B1214612) | Mass Spectrometry |

| Storage Conditions | -20°C[1][2] | - |

| Solubility | Soluble in chloroform (B151607) and other organic solvents | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.

Purity Determination by Thin Layer Chromatography (TLC)

Objective: To assess the purity of the triglyceride by separating it from potential impurities based on polarity.

Materials:

-

Silica gel TLC plate

-

Developing chamber

-

Mobile Phase: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)

-

Sample: this compound dissolved in chloroform (1 mg/mL)

-

Visualization reagent: 10% phosphomolybdic acid in ethanol (B145695) or iodine vapor

-

Capillary spotter

Procedure:

-

A pencil line is lightly drawn approximately 1 cm from the bottom of the TLC plate to mark the origin.

-

Using a capillary spotter, a small spot of the sample solution is applied to the origin.

-

The plate is allowed to air dry completely.

-

The developing chamber is saturated with the mobile phase vapor.

-

The TLC plate is placed vertically into the developing chamber, ensuring the origin line is above the solvent level.

-

The chamber is sealed, and the solvent is allowed to ascend the plate until it is approximately 1 cm from the top.

-

The plate is removed from the chamber and the solvent front is marked with a pencil. The plate is then air-dried.

-

For visualization, the plate is sprayed with the 10% phosphomolybdic acid solution and heated, or placed in a chamber with iodine crystals.

-

The purity is assessed by the presence of a single major spot. The Retention Factor (Rf) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Identity and Isotopic Purity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated triglyceride.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: The sample is diluted to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent system for ESI, such as chloroform:methanol with a small amount of ammonium (B1175870) acetate (B1210297) to promote the formation of adduct ions ([M+NH₄]⁺).

-

Infusion: The sample solution is directly infused into the mass spectrometer.

-

Mass Spectrum Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass range.

-

Data Analysis:

-

Molecular Weight Confirmation: The spectrum is examined for the presence of the [M+NH₄]⁺ ion corresponding to the calculated mass of this compound (C₄₇H₈₃D₅O₆).

-

Isotopic Purity Assessment: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the monoisotopic peak and the subsequent isotopic peaks are used to confirm the presence and enrichment of the five deuterium atoms.

-

Visualizations

Analytical Workflow for Triglyceride Certification

Caption: General workflow for the analysis and certification of this compound.

Thin Layer Chromatography (TLC) Experimental Workflow

References

The Role of 14:0-16:1-14:0 TG-d5 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride 1,3-dimyristoyl-2-palmitoleoyl-glycerol-d5 (14:0-16:1-14:0 TG-d5) in modern metabolic research. Primarily utilized as an internal standard in mass spectrometry-based lipidomics, this stable isotope-labeled compound is instrumental for the accurate quantification of endogenous triglycerides and other lipid species. Its chemical properties, virtually identical to its non-labeled counterpart, yet distinguishable by mass, make it an invaluable tool for researchers seeking to unravel the complexities of lipid metabolism in health and disease.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the application of this compound lies in isotope dilution mass spectrometry. A known quantity of the deuterated standard is introduced into a biological sample at the initial stage of sample preparation. Because the deuterated standard and the endogenous analytes exhibit nearly identical physicochemical properties, they experience similar handling effects, such as extraction efficiency and ionization response, throughout the analytical workflow. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.

Applications in Metabolic Research

The use of this compound as an internal standard is pivotal in a variety of research areas, including:

-

Metabolic Diseases: In studies of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), accurate quantification of triglyceride species is essential to understand disease pathogenesis and progression.

-

Cardiovascular Disease: Lipid profiling, facilitated by the use of internal standards, helps in identifying biomarkers and understanding the role of specific lipid species in atherosclerosis and other cardiovascular conditions.

-

Neurological Disorders: Research into neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) increasingly involves lipidomics to understand the role of lipid dysregulation in the central nervous system.[1]

-

Drug Development: In the pharmaceutical industry, this standard is used to assess the effect of drug candidates on lipid metabolism and to monitor changes in lipid profiles as markers of efficacy or toxicity.

-

Nutritional Science: Investigating the metabolic fate of dietary fats and understanding how different diets impact the lipidome relies on accurate lipid quantification.

Data Presentation: Quantitative Analysis of Triglycerides

The primary output of experiments utilizing this compound is quantitative data on the concentration of various lipid species within a biological sample. While specific concentrations will vary depending on the study, the following table illustrates how such data is typically presented. This example table shows hypothetical data from a study on the effect of a therapeutic agent on plasma triglyceride levels in a mouse model of hyperlipidemia.

| Triglyceride Species | Control Group (ng/mL ± SD) | Treatment Group (ng/mL ± SD) | Fold Change | p-value |

| TG(16:0/18:1/18:2) | 1250.5 ± 150.2 | 850.3 ± 95.7 | 0.68 | <0.01 |

| TG(16:0/18:1/18:1) | 2100.8 ± 230.5 | 1450.1 ± 180.4 | 0.69 | <0.01 |

| TG(18:0/18:1/18:2) | 890.2 ± 110.9 | 620.7 ± 75.3 | 0.70 | <0.05 |

| TG(18:1/18:1/18:2) | 1540.6 ± 180.1 | 1010.4 ± 120.8 | 0.66 | <0.01 |

| TG(16:0/16:0/18:1) | 950.4 ± 105.6 | 760.9 ± 88.2 | 0.80 | <0.05 |

This table is a representative example of how quantitative lipidomics data is presented and does not reflect actual experimental results.

Experimental Protocols

Accurate and reproducible results in lipidomics are highly dependent on meticulous experimental procedures. The following is a detailed methodology for the analysis of triglycerides in plasma using this compound as an internal standard.

Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to 100 µL of plasma.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet the precipitated protein and achieve clear phase separation.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature to obtain the dried lipid extract.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of a 9:1 methanol:chloroform solution).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the analyte and the internal standard and monitoring a specific product ion for each.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the endogenous triglycerides and the this compound internal standard from the chromatograms.

-